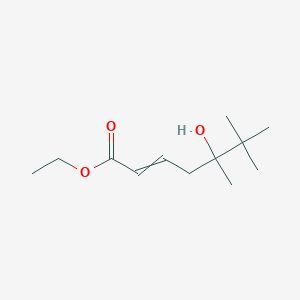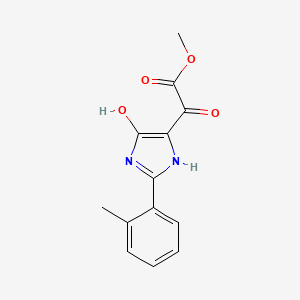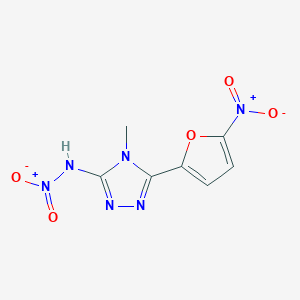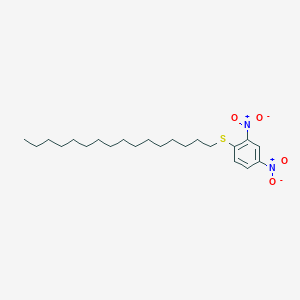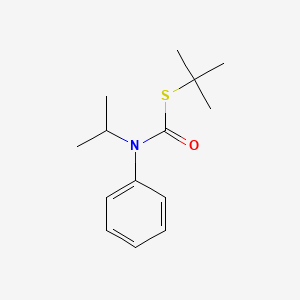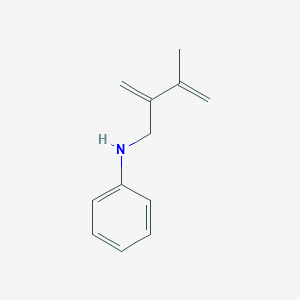
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. It features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline typically involves the reaction of aniline with 3-methyl-2-methylidenebut-3-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and yields is also common. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It serves as a precursor in the manufacture of dyes, agrochemicals, and other organic products.
Mécanisme D'action
The mechanism by which N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with a simpler structure, used as an intermediate in organic synthesis.
N-Ethylaniline: Another aniline derivative, often used in the production of dyes and other chemicals.
Uniqueness
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline is unique due to its complex structure, which combines both aromatic and aliphatic components. This makes it versatile in various chemical reactions and applications, distinguishing it from simpler aniline derivatives.
Propriétés
Numéro CAS |
38644-58-5 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-(3-methyl-2-methylidenebut-3-enyl)aniline |
InChI |
InChI=1S/C12H15N/c1-10(2)11(3)9-13-12-7-5-4-6-8-12/h4-8,13H,1,3,9H2,2H3 |
Clé InChI |
AKZORIDZMOTRFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=C)CNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


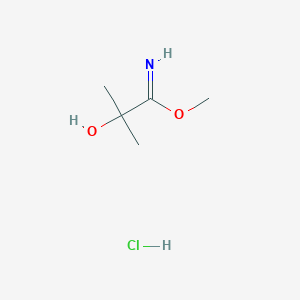
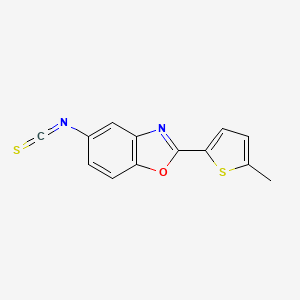
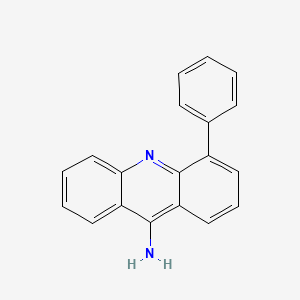

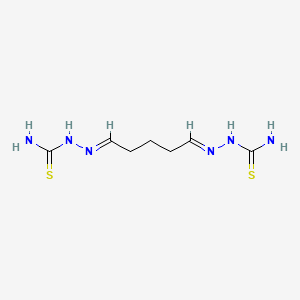
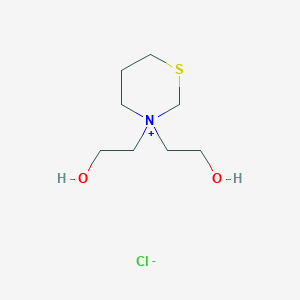
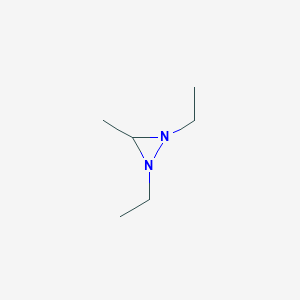
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
